molecular formula C8H12F2O2 B2955033 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid CAS No. 1783945-67-4

3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid

Cat. No. B2955033
CAS RN: 1783945-67-4
M. Wt: 178.179
InChI Key: DWCCZXXOFXTRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1783945-67-4 . It has a molecular weight of 178.18 and its IUPAC name is 3,3-difluoro-1-methylcyclohexane-1-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid consists of a six-membered cyclohexane ring with two fluorine atoms attached to the third carbon atom and a methyl group and a carboxylic acid group attached to the first carbon atom . The Inchi Code for this compound is 1S/C8H12F2O2/c1-7(6(11)12)3-2-4-8(9,10)5-7/h2-5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Organic Synthesis

3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid: is a valuable building block in organic synthesis. Its difluoromethyl group can introduce fluorine atoms into target molecules, which is particularly beneficial for creating compounds with enhanced metabolic stability, selectivity, and binding affinity . The acid’s cyclohexane ring provides a scaffold that can be further functionalized to produce a wide range of complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, the incorporation of fluorine atoms can significantly alter the biological activity of a compound3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid can be used to synthesize fluorinated analogs of bioactive molecules, potentially leading to the development of new medications with improved efficacy and reduced side effects .

Material Science

The unique properties of 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid make it suitable for applications in material science. It can be used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing the binding of other functional groups, which is crucial for developing advanced materials with specific characteristics .

Nanotechnology

In nanotechnology, 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid can act as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is essential for the production of polymer nanomaterials with tailored properties for various applications, including electronics and biomedicine .

Analytical Chemistry

The compound’s ability to introduce fluorine atoms into organic molecules makes it a valuable reagent in analytical chemistry. It can be used for the synthesis of standards and reagents in the development of analytical methods, such as chromatography and mass spectrometry, which require precise and stable compounds for accurate measurements .

Agrochemical Development

Fluorinated compounds often exhibit enhanced agrochemical properties3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid can be utilized to create novel agrochemicals with improved potency, selectivity, and environmental stability, contributing to more efficient and sustainable agricultural practices .

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The GHS Pictograms signal word is "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-difluoro-1-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-7(6(11)12)3-2-4-8(9,10)5-7/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCCZXXOFXTRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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